Methyl 5-formyl-2,4-dimethoxybenzoate
CAS No.:
Cat. No.: VC18247577
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O5 |
|---|---|
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | methyl 5-formyl-2,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C11H12O5/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-6H,1-3H3 |
| Standard InChI Key | IKCNYZWAQPBKIS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1C=O)C(=O)OC)OC |
Introduction
Chemical Structure and Molecular Properties
Methyl 5-formyl-2,4-dimethoxybenzoate features a benzene ring substituted with a formyl group (-CHO) at the 5-position, methoxy groups (-OCH₃) at the 2- and 4-positions, and a methyl ester (-COOCH₃) at the 1-position. Key molecular properties include:
The compound’s planar aromatic system and electron-withdrawing formyl group contribute to its reactivity in electrophilic substitution and nucleophilic addition reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two primary steps:
-
Esterification: 5-Formyl-2-hydroxybenzoic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) to yield methyl 5-formyl-2-hydroxybenzoate .
-
Methylation: The hydroxyl group is methylated using iodomethane (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the 4-methoxy group .
Reaction Conditions:
Industrial Methods
Industrial production optimizes scalability through continuous-flow reactors and automated systems. Key considerations include:
-
Catalyst Efficiency: Heterogeneous catalysts (e.g., Amberlyst-15) reduce side reactions .
-
Purification: Recrystallization from methanol ensures >98% purity .
Applications in Scientific Research
Pharmaceutical Intermediates
Methyl 5-formyl-2,4-dimethoxybenzoate is a precursor to peroxisome proliferator-activated receptor (PPAR) activators, which regulate glucose metabolism and insulin sensitivity . For example:
-
PPAR-γ Agonists: Used in treating type 2 diabetes.
-
PTP1B Inhibitors: Derivatives show promise in obesity management.
Biological Activity
Recent studies highlight its potential in neurodegenerative disease research:
-
Cholinesterase Inhibition: Exhibits IC₅₀ values of 3.25 μM (AChE) and 8.45 μM (BuChE), outperforming reference compounds like galantamine .
-
Cytotoxic Activity: Derivatives demonstrate selective toxicity against cancer cell lines (e.g., IC₅₀ = 6.2 μM for HT-29 colon cancer) .
Table 1. Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (μM) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| Compound 8f | HT-29 (colon) | 6.2 | 1.1 | |
| (5-formylfuran-2-yl) | AChE | 3.25 | – |
Chemical Reactivity and Derivative Synthesis
Key Reactions
-
Oxidation: The formyl group oxidizes to carboxylic acid using KMnO₄.
-
Reduction: NaBH₄ reduces the formyl group to a hydroxymethyl group.
-
Nucleophilic Substitution: Methoxy groups undergo substitution with amines or thiols.
Structural Modifications
-
Ester Hydrolysis: Alkaline hydrolysis yields 5-formyl-2,4-dimethoxybenzoic acid, a precursor for metal-organic frameworks (MOFs) .
-
Schiff Base Formation: Reacts with hydrazines to form hydrazones with antimicrobial activity .
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 9.96 (s, 1H, CHO), 7.53 (d, J = 8.0 Hz, 1H), 6.57 (d, J = 3.6 Hz, 1H), 3.89 (s, 3H, OCH₃) .
-
IR (KBr): 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde).
Thermal Stability
-
DSC Analysis: Decomposition onset at 210°C.
Industrial and Regulatory Considerations
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume